Azithromycin B, also known as 12-Deoxyazithromycin, is a macrolide antibiotic closely related to Azithromycin. [] It is often identified as a critical impurity in Azithromycin production. [, ] While not intended for therapeutic use, Azithromycin B plays a crucial role in the quality control and analysis of Azithromycin production processes. Its presence as an impurity can impact the purity, safety, and efficacy of Azithromycin formulations. [, ]
Azithromycin is derived from erythromycin, a natural antibiotic produced by the bacterium Saccharopolyspora erythraea. It belongs to the macrolide class of antibiotics, which are characterized by a large lactone ring structure. The azalide subclass includes azithromycin and other related compounds that possess modifications to enhance their efficacy and stability .
The synthesis of azithromycin involves several key steps:
Azithromycin has a complex molecular structure comprising a large lactone ring with multiple hydroxyl groups and a nitrogen atom incorporated into the ring. Its molecular formula is C15H20N2O3, with a molecular weight of approximately 288.34 g/mol. The structure can be represented as follows:
The compound exhibits stereochemistry that contributes to its biological activity, with specific configurations around the chiral centers being critical for its interaction with bacterial ribosomes .
Azithromycin participates in various chemical reactions that enhance its therapeutic profile:
Azithromycin exerts its antibacterial effects primarily through inhibition of protein synthesis in bacteria. It binds to the 50S subunit of the bacterial ribosome, blocking peptide translocation during translation. This action effectively halts bacterial growth and replication:
These properties contribute to its effectiveness as an antibiotic while influencing formulation strategies for pharmaceutical applications .
Azithromycin is widely used in clinical settings for treating various infections:
Additionally, research continues into its potential uses beyond traditional antibiotic applications, including anti-inflammatory properties and treatment for certain viral infections .
Azithromycin B (chemical formula: C₃₈H₇₂N₂O₁₁) belongs to the azalide subclass of macrolide antibiotics, distinguished by its 15-membered macrocyclic lactone ring [2] [5] [6]. This expanded ring structure results from the insertion of a methyl-substituted nitrogen atom between C-9 and C-10 of the progenitor erythromycin scaffold—a modification formally termed ring expansion [5] [6]. The core lactone is functionalized with two sugar moieties: a desosamine (3′-dimethylamino-3′,4′-dideoxy) at C-5 and a cladinose (neutral sugar) at C-3 (Figure 1) [3] [6]. This architecture enhances molecular rigidity and influences spatial orientation critical for ribosomal binding.
Table 1: Core Structural Features of Azithromycin B
Component | Description |
---|---|
Macrocyclic Ring Size | 15-membered lactone (azalide) |
Key Sugars | Desosamine (C-5), Cladinose (C-3) |
Ring Expansion Site | Between C-9 and C-10 of erythromycin scaffold |
Molecular Formula | C₃₈H₇₂N₂O₁₁ |
The defining structural feature of Azithromycin B is the methyl-substituted tertiary nitrogen incorporated at position 9a of the aglycone ring (Figure 2) [2] [5] [6]. This modification replaces the native carbonyl group at C-9 in erythromycin, fundamentally altering the molecule’s:
Table 2: Functional Group Contributions of the 9a-Methylated Nitrogen
Property | Role of 9a-Nitrogen |
---|---|
Acid Stability | Blocks hemiketal formation; shifts degradation to ether hydrolysis (cladinose cleavage) |
Pharmacokinetics | Enhances tissue penetration and intracellular accumulation |
Electrochemical Reactivity | Facilitates oxidation at amine sites, forming demethylated metabolites |
Ribosomal Binding | Alters hydrogen-bonding interactions with 23S rRNA |
Azithromycin B’s structural refinements confer distinct biochemical advantages over erythromycin and its 14-membered derivatives (e.g., clarithromycin):
Table 3: Acid Degradation Pathways of Azithromycin B vs. Erythromycin
Parameter | Azithromycin B | Erythromycin |
---|---|---|
Primary Degradation Product | Cladinose-cleaved derivative | 6,9-Hemiketal → Anhydroerythromycin |
Time for 10% Decay (pH 2) | 20.1 min | 3.7 sec |
Activation Energy | 25.3 kcal/mol (ether hydrolysis) | 15.6 kcal/mol (intramolecular dehydration) |
Antibacterial Spectrum:The 15-membered ring and 9a-nitrogen enhance penetration through gram-negative outer membranes. Azithromycin B shows superior activity against Haemophilus influenzae, Moraxella catarrhalis, and intracellular pathogens (e.g., Chlamydia) compared to erythromycin [2] [6]. Its extended half-life (68 hours) supports sustained tissue concentrations [4].
Metabolic and Interaction Profiles:Unlike erythromycin and clarithromycin, Azithromycin B:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7